REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6]C(CO)=[CH:4][N:3]=1.[C:10]([O:13][C:14](=O)[CH3:15])(=[O:12])[CH3:11]>N1C=CC=CC=1>[CH3:1][C:2]1[C:7]([CH3:6])=[CH:15][C:14]([O:13][C:10](=[O:12])[CH3:11])=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
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CC1=NC=C(C=C1)CO
|
Name
|
|
Quantity
|
0.15 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in 70 ml
|
Type
|
EXTRACTION
|
Details
|
of water and extracted with 3 × 25 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the chloroform is concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C=C1C)OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |